
Sodium;2,6-dichloro-4-nitrobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;2,6-dichloro-4-nitrobenzoic acid is a chemical compound with the molecular formula C7H3Cl2NO4Na. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 4 is replaced by a nitro group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;2,6-dichloro-4-nitrobenzoic acid typically involves the nitration of 2,6-dichlorobenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature. The reaction conditions must be carefully monitored to ensure the selective nitration at the 4-position of the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and concentration controls. The product is then neutralized with sodium hydroxide to form the sodium salt. The final product is purified through crystallization or other suitable methods to achieve the desired purity.
化学反応の分析
Types of Reactions
Sodium;2,6-dichloro-4-nitrobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, although these reactions are less frequently employed.
Major Products
Substitution: Products depend on the nucleophile used; for example, replacing chlorine with hydroxyl groups forms 2,6-dihydroxy-4-nitrobenzoic acid.
Reduction: The major product is 2,6-dichloro-4-aminobenzoic acid.
Oxidation: Products vary based on the specific oxidizing conditions and agents used.
科学的研究の応用
Sodium;2,6-dichloro-4-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Sodium;2,6-dichloro-4-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chlorine atoms can influence the compound’s reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
類似化合物との比較
Sodium;2,6-dichloro-4-nitrobenzoic acid can be compared with other similar compounds, such as:
2,6-Dichloro-4-aminobenzoic acid: This compound has an amino group instead of a nitro group, leading to different reactivity and applications.
2,6-Dichloro-4-hydroxybenzoic acid:
2,6-Dichloro-4-methylbenzoic acid: The methyl group alters the compound’s hydrophobicity and reactivity.
These comparisons highlight the unique properties of this compound, making it suitable for specific applications in various fields.
特性
分子式 |
C7H3Cl2NNaO4+ |
|---|---|
分子量 |
259.00 g/mol |
IUPAC名 |
sodium;2,6-dichloro-4-nitrobenzoic acid |
InChI |
InChI=1S/C7H3Cl2NO4.Na/c8-4-1-3(10(13)14)2-5(9)6(4)7(11)12;/h1-2H,(H,11,12);/q;+1 |
InChIキー |
KNJNGYLQZQQMCR-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1Cl)C(=O)O)Cl)[N+](=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-[(E)-2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)ethenyl]-6-methoxybenzoate;hydrochloride](/img/structure/B13744916.png)



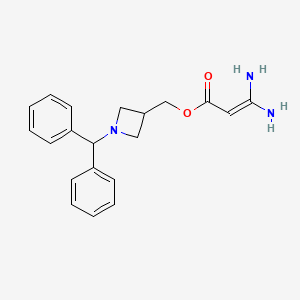
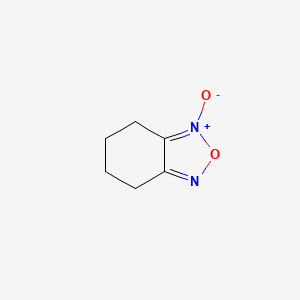

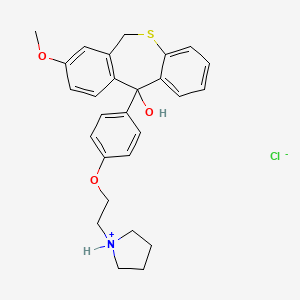
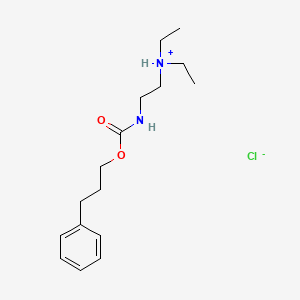
![[Isopropylidenebis(p-phenyleneoxy)]dipropanol](/img/structure/B13744977.png)
![3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one](/img/structure/B13744982.png)
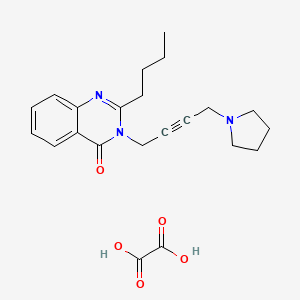
![[4-carbamoyl-1-[3-(9,9-dimethylacridin-10-yl)propyl]piperidin-1-ium-4-yl]-dimethylazanium;dichloride](/img/structure/B13744996.png)
